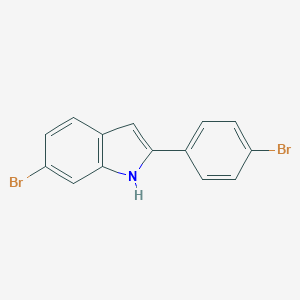

6-Bromo-2-(4-bromophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(4-bromophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJZRKBSYWJRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535834 | |

| Record name | 6-Bromo-2-(4-bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28718-96-9 | |

| Record name | 6-Bromo-2-(4-bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Routes to 6-Bromo-2-(4-bromophenyl)-1H-indole

The synthesis of this compound can be achieved through several established methods for indole (B1671886) ring formation, with modifications to incorporate the desired substituents.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgacs.org To synthesize this compound via this route, (4-bromophenyl)hydrazine (B1265515) would be reacted with 1-(4-bromophenyl)ethan-1-one. The reaction typically proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to yield the final indole product. wikipedia.org Milder methods using microwave irradiation have been developed to improve yields and reduce reaction times. organic-chemistry.org

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis provides another route to 2-arylindoles. wikipedia.orgchemeurope.com This method involves the reaction of an α-haloacetophenone with an excess of an aniline (B41778). wikipedia.orgresearchgate.net For the target compound, 2-bromo-1-(4-bromophenyl)ethanone would be reacted with 4-bromoaniline. The reaction is often carried out at elevated temperatures, and modern variations may employ catalysts like lithium bromide or microwave assistance to improve efficiency. chemeurope.comresearchgate.net

Palladium-Catalyzed Methodologies

Modern synthetic chemistry offers powerful palladium-catalyzed reactions for the construction of indole rings. nih.govsemanticscholar.org One such approach could involve the palladium-catalyzed coupling of a suitably substituted aniline with an alkyne. For instance, a Sonogashira coupling between a protected 2-iodo-5-bromoaniline and (4-bromophenyl)acetylene, followed by a cyclization step, can lead to the formation of the desired this compound. wikipedia.org These methods often offer high yields and good functional group tolerance. rsc.org

Purification and Analytical Characterization

Following synthesis, this compound is typically purified using standard laboratory techniques such as recrystallization or column chromatography on silica (B1680970) gel.

The structural confirmation and purity assessment of the compound are carried out using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. chemicalbook.comchemicalbook.comresearchgate.net The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the indole and phenyl rings, as well as a signal for the N-H proton. chemicalbook.com The ¹³C NMR spectrum would display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. researchgate.net The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), providing strong evidence for its molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. nih.govijnc.ir This technique can confirm the connectivity of the atoms and provide data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Reactivity and Derivatization Strategies of 6 Bromo 2 4 Bromophenyl 1h Indole

Transition Metal-Catalyzed Cross-Coupling Reactions at Brominated Positions

The two bromine atoms on 6-Bromo-2-(4-bromophenyl)-1H-indole are key handles for derivatization. Transition metal catalysis, particularly with palladium, enables the formation of new carbon-carbon and carbon-heteroatom bonds at these positions. The relative reactivity of the C6-Br bond on the indole (B1671886) ring versus the C4'-Br bond on the phenyl ring can often be controlled by carefully selecting reaction conditions, allowing for regioselective functionalization.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound. nih.govlibretexts.org For this compound, this reaction provides a direct route to biaryl and heteroaryl-substituted indole derivatives. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step. libretexts.org

By controlling the stoichiometry of the boronic acid or boronic ester, either mono- or di-arylation can be achieved. Selective mono-arylation is possible due to potential differences in the reactivity of the two C-Br bonds. The reaction tolerates a wide variety of functional groups on the incoming arylboronic acid, making it a highly versatile tool for generating molecular diversity. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Aryl halide source |

| Coupling Partner | Phenylboronic acid, 4-Methoxyphenylboronic acid | Source of new aryl group |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane, Toluene, DMF/Water | Reaction medium |

Negishi Cross-Coupling for Alkylation and Arylation

The Negishi cross-coupling reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. A key advantage of the Negishi reaction is the high reactivity of organozinc compounds, which allows for the coupling of a broader range of fragments, including alkyl groups, under mild conditions.

For this compound, this methodology enables the introduction of both sp³-hybridized (alkyl) and sp²-hybridized (aryl, vinyl) carbon substituents at the brominated positions. The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

Table 2: General Parameters for Negishi Cross-Coupling

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Alkylzinc halide (e.g., MeZnCl), Arylzinc halide | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, NiCl₂(dppe) | Catalyzes the cross-coupling |

| Solvent | THF, Dioxane | Reaction medium |

Sonogashira Coupling for Terminal Alkyne Introduction

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne. libretexts.org This reaction is invaluable for creating extended π-conjugated systems and for introducing a reactive alkyne handle for further transformations. The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org

Applying the Sonogashira coupling to this compound allows for the synthesis of mono- or di-alkynylated derivatives. These products are useful as precursors in drug discovery, materials science, and for the synthesis of complex heterocyclic systems. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. organic-chemistry.org The reactivity difference between the C-I and C-Br bonds can be exploited for selective coupling; for a dibromo substrate, statistical mixtures or di-coupled products are common unless steric or electronic factors favor one site. libretexts.orgwikipedia.org

Table 3: Typical Reagents for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Aryl bromide source |

| Coupling Partner | Phenylacetylene, Trimethylsilylacetylene | Terminal alkyne source |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary palladium catalyst |

| Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and solvent |

| Solvent | THF, DMF | Reaction medium |

C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful method for forming aryl-nitrogen bonds. This reaction enables the conversion of the C-Br bonds of this compound into connections with a wide array of nitrogen-containing functional groups, including primary and secondary amines, amides, and N-heterocycles.

The reaction requires a palladium catalyst, a suitable phosphine ligand to facilitate the catalytic cycle, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the transformation. This methodology is fundamental in medicinal chemistry for the synthesis of compounds containing arylamine moieties.

Table 4: Key Components for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Aryl halide source |

| Coupling Partner | Aniline (B41778), Morpholine, Benzamide | Nitrogen nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source |

| Ligand | BINAP, XPhos, SPhos | Stabilizes catalyst, promotes reaction |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the N-H bond |

| Solvent | Toluene, Dioxane | Reaction medium |

Palladium-Catalyzed Regioselective Hydrodebromination

Selective removal of a halogen atom can be a crucial synthetic step. Palladium-catalyzed hydrodebromination offers a method to replace a C-Br bond with a C-H bond. Research has shown that in systems like 4,6-dibromoindoles, regioselective hydrodebromination can be achieved, preferentially removing the C6-bromo substituent to yield a 4-bromoindole. nih.gov

This selectivity is often governed by the electronic environment and steric accessibility of the C-Br bonds. For this compound, it is conceivable that conditions could be optimized to selectively remove either the C6-bromo group from the electron-rich indole core or the C4'-bromo group from the phenyl ring, thus providing access to two different mono-brominated isomers which are valuable for subsequent, site-specific functionalization.

Table 5: Conditions for Regioselective Hydrodebromination

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Substrate | This compound | Dibromo starting material |

| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., rac-BINAP) | Catalyzes the C-Br cleavage |

| Hydrogen Source | H₂, Formic acid, Ammonium formate | Provides the hydrogen atom |

| Base | Triethylamine (Et₃N) | Often used with hydrogen donors like formic acid |

| Solvent | THF, DMF | Reaction medium |

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

Beyond functionalization at the bromine sites, the indole ring itself is highly reactive towards electrophiles. Indole undergoes electrophilic aromatic substitution (EAS) preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the cationic Wheland intermediate. nih.govwikipedia.org This inherent reactivity is orders of magnitude greater than that of benzene (B151609). nih.gov

For this compound, electrophilic attack is predicted to occur almost exclusively at the C3 position, as the C2 position is blocked and the five-membered pyrrole (B145914) ring is significantly more activated than the brominated benzene rings. Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using NBS or SO₂Cl₂), and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid) would all yield C3-substituted derivatives. This provides a synthetic strategy that is orthogonal to the cross-coupling reactions at the C-Br bonds.

Table 6: Electrophilic Aromatic Substitution Reactions and Products

| Reaction | Electrophile Source | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 6-Bromo-2-(4-bromophenyl)-3-nitro-1H-indole |

| Bromination | N-Bromosuccinimide (NBS) | 3,6-Dibromo-2-(4-bromophenyl)-1H-indole |

| Acylation | Acetyl chloride / AlCl₃ | 3-Acetyl-6-bromo-2-(4-bromophenyl)-1H-indole |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | this compound-3-carbaldehyde |

Nucleophilic Substitution Reactions with Halogenated Indoles

The bromine atom at the C-6 position of the indole ring in this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions due to the electron-rich nature of the indole system. However, its reactivity can be unlocked through transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for forming carbon-nitrogen and carbon-oxygen bonds with aryl halides.

Prominent among these methods is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds between aryl halides and a wide range of amines. wikipedia.orglibretexts.org This reaction is highly valued for its functional group tolerance and broad substrate scope, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C-6 position. nih.govnih.govorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. nih.gov The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency and can be tailored for specific substrates. nih.govorganic-chemistry.org

Another important method is the Ullmann condensation , a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. wikipedia.org While traditional Ullmann reactions often require harsh conditions with high temperatures and stoichiometric copper, modern protocols utilize soluble copper catalysts with various ligands, enabling the reactions to proceed under milder conditions. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds with anilines. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. rug.nl

These catalytic systems provide powerful strategies for diversifying the 6-position of the indole core, transforming the bromo-substituent into a wide array of functional groups and enabling the synthesis of complex molecular architectures.

Functionalization at the N-1 Position of the Indole Core

The nitrogen atom of the indole ring is a key site for derivatization, as substitution at this position can significantly modulate the compound's biological activity and physicochemical properties. The N-H proton is acidic and can be readily removed by a base to generate the corresponding indolide anion, a potent nucleophile.

N-Alkylation is a common modification, typically achieved by treating the indole with a base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide or sulfonate. organic-chemistry.org For instance, N-alkylation of indoles can be achieved through reductive coupling with N-tosylhydrazones using a copper catalyst. researchgate.net Iron-catalyzed N-alkylation of indolines with alcohols, followed by oxidation, also provides a pathway to N-alkylated indoles. nih.gov More advanced methods, such as using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), offer efficient routes for methylation and benzylation. google.com

N-Acylation introduces an acyl group to the indole nitrogen, often leading to compounds with distinct biological profiles. This transformation can be accomplished using reactive acyl sources like acyl chlorides or anhydrides in the presence of a base. However, these methods can sometimes lack chemoselectivity. A milder and more selective approach involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.govresearchgate.net This method demonstrates good functional group tolerance and provides N-acylindoles in moderate to good yields. nih.gov The reaction proceeds through the deprotonation of the indole followed by nucleophilic substitution at the thioester carbonyl group. nih.gov

These strategies for N-1 functionalization are fundamental in modifying the steric and electronic properties of the indole scaffold, providing access to a vast chemical space for drug discovery and material science.

Strategies for Further Functionalization of the Phenyl Ring

The 4-bromophenyl substituent at the C-2 position of the indole offers a prime handle for diversification through various transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a versatile reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples aryl halides with organoboron compounds, such as boronic acids or their esters. acs.orglibretexts.org This reaction is highly effective for forming biaryl structures and is tolerant of a wide range of functional groups. It allows for the introduction of various aryl and heteroaryl groups at the 4-position of the phenyl ring, significantly expanding the molecular complexity. nih.govnih.gov

The Heck reaction provides a method for the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives, introducing vinyl groups that can be further manipulated. nih.govbeilstein-journals.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes, which are valuable intermediates for constructing more complex molecules. ucsb.edu Copper-free versions of the Sonogashira coupling have also been developed. researchgate.net

Furthermore, the bromine atom can be converted into a nitrile group (–CN) through cyanation reactions . Palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) offers a reliable method for this transformation under relatively mild conditions. acs.orgrsc.orgnih.gov The resulting aryl nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic systems.

These cross-coupling strategies are essential for elaborating the 2-(4-bromophenyl) moiety, allowing for the synthesis of a vast library of derivatives with diverse structural features and potential applications.

Spectroscopic and Structural Characterization Methods for 6 Bromo 2 4 Bromophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D NMR (¹H, ¹³C, DEPT)

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 6-Bromo-2-(4-bromophenyl)-1H-indole, one would expect to see distinct signals for the N-H proton of the indole (B1671886) ring, as well as aromatic protons on both the indole and phenyl rings. The integration of these signals would correspond to the number of protons, and their splitting patterns (singlets, doublets, triplets, etc.) would reveal adjacent, non-equivalent protons.

¹³C NMR (Carbon-13 NMR): This method detects the carbon backbone of a molecule. A spectrum for the target compound would show distinct peaks for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., aromatic, bonded to nitrogen or bromine).

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals pointing up, while CH₂ signals would point down. Quaternary carbons are absent. This would be instrumental in assigning the carbon signals of the indole and phenyl rings.

2D NMR Techniques (e.g., ¹H-¹H COSY, HSQC, HMBC)

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, meaning they are typically on adjacent carbon atoms. It would help establish the connectivity of protons within the indole and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra and aiding in the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary carbons and between the different ring systems of this compound.

¹⁵N NMR Spectroscopy

Given the presence of a nitrogen atom in the indole ring, ¹⁵N NMR spectroscopy could provide valuable information about its electronic environment. merckmillipore.com The chemical shift of the nitrogen would be characteristic of an indole-type nitrogen. Coupling between the nitrogen and nearby protons (e.g., the N-H proton) could also be observed, often through ¹H-¹⁵N HMBC experiments. sigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like indoles without causing significant fragmentation. In an ESI-MS experiment of this compound, one would expect to observe the protonated molecule [M+H]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be visible for the molecular ion peak, with contributions from the isotopes ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₁₄H₉Br₂N), an HRMS measurement would confirm this exact formula by distinguishing its precise mass from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy and Attenuated Total Reflectance (ATR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a unique spectral fingerprint of the molecule is obtained. Attenuated Total Reflectance (ATR) is a common sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be predicted based on its functional groups and data from analogous compounds like 6-bromoindole (B116670) and p-bromoaniline. nih.govnist.gov

Key expected vibrational frequencies include:

N-H Stretching: A sharp to moderately broad peak is anticipated in the region of 3400-3300 cm⁻¹ due to the stretching vibration of the N-H bond in the indole ring.

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations within the aromatic rings.

Aromatic C=C Stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the fused indole ring system and the pendant bromophenyl ring.

C-N Stretching: The stretching vibration of the C-N bond within the indole ring is expected to appear in the 1300-1200 cm⁻¹ range.

C-Br Stretching: The presence of two bromine atoms is confirmed by characteristic C-Br stretching vibrations, which typically appear in the low-frequency region of the spectrum, usually between 700 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is generated based on characteristic functional group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Indole N-H |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Rings |

| C-N Stretch | 1300 - 1200 | Indole C-N |

| C-H Bending (out-of-plane) | 900 - 675 | Ar-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The extended π-conjugated system of this compound, encompassing the indole nucleus and the attached phenyl ring, acts as a strong chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show distinct absorption maxima (λmax) corresponding to π → π* electronic transitions within this conjugated system. The indole ring itself typically exhibits two main absorption bands around 260-290 nm. nist.gov The addition of the 4-bromophenyl group at the 2-position extends the conjugation, which is expected to cause a bathochromic (red) shift to longer wavelengths and potentially increase the molar absorptivity. Theoretical calculations on similar brominated aromatic compounds support the analysis of electronic absorption spectra. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound This table is generated based on the analysis of similar chromophoric systems.

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically processed to yield a detailed model of the molecular and crystal structure.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. researchgate.net The resulting data allow for the determination of unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), space group, and the exact coordinates of each atom. researchgate.net

Derived from the X-ray crystallographic data, Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. chemicalbook.comnih.gov This analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

For this compound, several types of intermolecular interactions are expected to be significant:

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor and is likely to form N-H···π interactions with the aromatic rings of neighboring molecules or potentially N-H···Br bonds.

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich faces of the indole or phenyl rings of adjacent molecules.

π-π Stacking: The planar aromatic surfaces of the indole and bromophenyl rings can stack on top of each other, contributing to crystal stability.

Halogen Bonding: The bromine atoms can participate in halogen bonds (Br···N or Br···Br), which are significant non-covalent interactions.

H···H, Br···H, and C···H Contacts: These represent the majority of the surface contacts and correspond to van der Waals forces. Analysis of similar brominated heterocyclic structures often shows that H···H contacts account for a large percentage of the Hirshfeld surface area. nih.govrsc.org

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis for Aromatic Bromo-compounds This table presents typical interactions and their common percentage contributions to the Hirshfeld surface.

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| H···H | van der Waals forces | > 35% |

| C···H / H···C | C-H···π interactions and van der Waals | 10 - 25% |

| Br···H / H···Br | Hydrogen bonding and van der Waals | 10 - 15% |

| π-π Stacking | Stacking of aromatic rings | Variable |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's empirical formula and is a crucial check of its purity. nih.gov For this compound, the analysis would also include bromine.

The theoretical elemental composition is calculated from the molecular formula, C₁₄H₉Br₂N, and the atomic masses of the constituent elements. chemicalbook.com

Table 4: Elemental Analysis Data for this compound (C₁₄H₉Br₂N) Molecular Weight: 351.04 g/mol chemicalbook.com

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 47.89% |

| Hydrogen | H | 2.58% |

| Bromine | Br | 45.52% |

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for separating the components of a mixture and determining the purity of a compound. These methods are highly sensitive and quantitative. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable. nih.govsielc.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18 or a Phenyl-based material) propelled by a polar mobile phase (commonly a mixture of acetonitrile and water or methanol (B129727) and water, often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape). sielc.comlcms.czcetjournal.it Because of its relatively nonpolar character, the compound interacts with the stationary phase, and its retention time—the time it takes to travel through the column—is a characteristic property under specific conditions. Purity is assessed by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity of >95% is typically required for research applications. UPLC operates on the same principles but uses smaller particle sizes in the column, allowing for higher pressures, faster run times, and greater resolution. cetjournal.it

Table 5: Representative HPLC/UPLC Method for Purity Analysis This table outlines a typical starting method for analyzing substituted indoles.

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC or UPLC |

| Stationary Phase (Column) | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 20% to 95% B over 5 minutes) |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) |

| Column Temperature | 25 - 40 °C |

Computational and Theoretical Studies on 6 Bromo 2 4 Bromophenyl 1h Indole

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 6-Bromo-2-(4-bromophenyl)-1H-indole, DFT calculations have been instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

Theoretical studies, often employing hybrid density functionals like PBE0 with a triple ζ basis set, are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. mdpi.com This process of geometry optimization is crucial for understanding the molecule's conformation and steric properties. For instance, in related indole (B1671886) derivatives, the dihedral angle between the indole ring system and an attached phenyl ring has been a subject of interest, with variations attributed to steric hindrance from different substituents. nih.gov

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and electronic transition properties. The energy gap between HOMO and LUMO is a particularly important parameter, as it helps in understanding the charge transfer that can occur within the molecule. nih.govrasayanjournal.co.in

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical modeling is the prediction of various spectroscopic data. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the molecular structure. mdpi.comrasayanjournal.co.in Similarly, theoretical Infrared (IR) and Raman spectra can be calculated to aid in the assignment of vibrational modes observed in experimental spectra. nih.govrasayanjournal.co.in

UV-Vis spectroscopy, which provides information about electronic transitions, can also be modeled. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic excitations within the molecule. nih.govresearchgate.net These theoretical spectra are invaluable for interpreting experimental results and confirming the identity and purity of the synthesized compound.

Energy Calculations and Reaction Pathway Analysis

DFT calculations are also employed to determine the total energy of the molecule, providing a measure of its stability. rasayanjournal.co.in Furthermore, these computational methods can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, researchers can gain a deeper understanding of the reaction mechanisms and identify the most energetically favorable routes.

Molecular Docking Simulations and Ligand-Protein Interaction Studies

To investigate the potential biological activity of this compound, molecular docking simulations are frequently performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The process involves placing the ligand (in this case, this compound) into the binding site of a protein and calculating the binding affinity, often expressed as a binding energy. nih.gov

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. acs.org For example, studies on similar compounds have highlighted the importance of interactions with specific residues in protein families like bromodomains. nih.gov By understanding these interactions, researchers can predict the molecule's potential as an inhibitor or modulator of protein function.

In Silico Profiling and Predictive Modeling

Prediction of Drug-likeness and Bioactivity Scores

Various computational models and online tools are available to predict the "drug-likeness" of a molecule based on its structural features. researchtrend.net These models often evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Bioactivity scores can also be predicted for a range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. researchtrend.netnih.gov These scores provide a preliminary indication of the compound's potential pharmacological profile. A common interpretation is that a bioactivity score greater than 0.0 suggests activity, a score between -5.0 and 0.0 indicates moderate activity, and a score below -5.0 suggests inactivity. researchtrend.netnih.gov These predictions help to prioritize compounds for further experimental testing.

Mechanistic Investigations of Reactions Involving 6 Bromo 2 4 Bromophenyl 1h Indole

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that form during a reaction is fundamental to controlling the final product. In the context of indole (B1671886) chemistry, reactions often proceed through distinct intermediates and transition states.

For electrophilic substitution reactions, a common pathway for indoles, the mechanism involves the attack of an electrophile on the electron-rich indole ring. beilstein-journals.org This typically occurs at the C3 position due to its high electron density, leading to the formation of a resonance-stabilized cation known as an arenium ion or sigma complex. This intermediate is not stable and quickly rearomatizes by losing a proton. The transition state for this step involves the partial formation of the new carbon-electrophile bond and the simultaneous weakening of the pi system. ucsd.edu

In transition-metal-catalyzed reactions, such as cross-coupling or C-H activation, the intermediates are organometallic in nature. For instance, in a palladium-catalyzed C-H arylation, a potential intermediate would involve a cyclometalated palladium complex where the catalyst has coordinated to the indole's N-H bond and inserted into an adjacent C-H bond. rsc.org More complex catalytic systems, such as dual metallaphotoredox catalysis, can involve transient charge-transfer complexes that form after a photoinduced single-electron transfer. nih.gov These intermediates are often highly reactive and their existence and structure are typically inferred through a combination of kinetic data, trapping experiments, and computational modeling. nih.govmatthewslab.org

A hypothetical transition state for an acid-catalyzed reaction at the C3 position of 6-bromo-2-(4-bromophenyl)-1H-indole would involve the indole's pi electrons attacking the electrophile, with the positive charge becoming delocalized across the indole system. The transition state is a high-energy point where the bond between C3 and the electrophile is partially formed. ucsd.edu

Table 1: Common Intermediates in Indole Reactions

| Reaction Type | Intermediate Species | Key Characteristics |

|---|---|---|

| Electrophilic Substitution | Arenium Ion (Sigma Complex) | Positively charged, sp3-hybridized carbon at the site of attack, resonance-stabilized. beilstein-journals.org |

| Palladium-Catalyzed C-H Activation | Cyclometalated Pd Complex | Formation of a C-Pd bond and a five- or six-membered ring involving the catalyst and substrate. rsc.org |

| Photoredox Catalysis | Indole Radical Cation | Formed via single-electron transfer (SET); highly reactive towards nucleophiles or radical coupling. nih.gov |

| Halogenase Enzyme Catalysis | High-Valent Fe(IV)=O Species | A reactive intermediate capable of hydrogen-atom abstraction to initiate halogenation. matthewslab.org |

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies, which measure reaction rates under varying conditions, are essential for mapping the complete reaction pathway and identifying the rate-determining step (RDS). The RDS is the slowest step in the mechanism and represents the highest energy barrier on the reaction coordinate diagram. ucsd.edu

In more complex catalyzed reactions, the kinetic profile can be non-linear. Some reactions exhibit an induction period or an autocatalytic profile, where a product of the reaction itself acts as a catalyst, causing the reaction to accelerate over time. nih.gov This indicates that the initially proposed elementary steps may be more complex than assumed. nih.gov For instance, a study on a cobalt-catalyzed allylation revealed that the reaction was photon-limited and that a byproduct acted as a base, leading to an autocatalytic kinetic profile. nih.gov Mapping these pathways requires careful analysis of reaction progress over time, often under different catalyst, substrate, and additive concentrations.

Role of Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity

Catalysts are substances that increase the rate of a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. ucsd.edu For reactions involving this compound, various catalytic systems can be employed.

Acid Catalysts : Brønsted or Lewis acids are commonly used to activate electrophiles in reactions like the Friedel-Crafts alkylation or acylation of indoles. beilstein-journals.org The acid polarizes or generates the electrophile, making it more reactive towards the nucleophilic indole ring. beilstein-journals.org

Transition Metal Catalysts : Metals like palladium, rhodium, iridium, and copper are central to many modern synthetic methods, including cross-coupling (e.g., Suzuki, Heck) and C–H activation/functionalization. rsc.orgnih.gov In these systems, the metal center undergoes a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination.

Photoredox Catalysts : These catalysts, often ruthenium or iridium complexes, can be excited by light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. rsc.orgnih.gov

The efficiency and selectivity of these catalysts are profoundly influenced by ligands and additives.

Ligands : These are molecules that bind to the metal center in a transition metal catalyst. They can tune the catalyst's steric and electronic properties, influencing its reactivity, stability, and the selectivity of the reaction. For example, bulky ligands can favor reductive elimination or prevent catalyst deactivation, while chiral ligands can induce enantioselectivity in the product. nih.gov

Additives : Bases, oxidants, or other reagents are often included to facilitate specific steps in the catalytic cycle. In many cross-coupling reactions, a base is required to regenerate the active catalyst or to neutralize acid produced during the reaction. In some photoredox systems, a base can promote a crucial deprotonation step that enables productive catalysis and prevents charge recombination. nih.gov

Table 2: Influence of Catalytic Components

| Component | Role | Example |

|---|---|---|

| **Catalyst (e.g., Pd(OAc)₂) ** | Provides alternative, lower-energy reaction pathway. | Facilitates C-H activation and cross-coupling. rsc.org |

| Ligand (e.g., Phosphine) | Modulates catalyst's steric/electronic properties; controls selectivity. | Chiral phosphine (B1218219) ligands can induce asymmetry in products. nih.gov |

| Additive (e.g., Base) | Facilitates a specific step in the catalytic cycle. | A base can deprotonate the indole N-H or neutralize acidic byproducts. nih.gov |

| Photocatalyst (e.g., [Ru(bpy)₃]²⁺) | Initiates reaction via light-induced electron transfer. | Generates radical intermediates for novel bond formations. rsc.org |

Stereochemical Aspects and Regioselectivity Control in Derivatization

Regioselectivity refers to the control of which position on a molecule reacts. For the indole scaffold, electrophilic substitution typically occurs at the C3 position. However, in this compound, the C2 position is blocked by a phenyl group, which also sterically hinders the C3 position. The C6 position is occupied by a bromine atom. Therefore, further substitution is directed to the remaining C4, C5, and C7 positions.

The inherent electronic properties of the indole ring favor substitution at C3 > C2 > C6 > C4 > C5 > C7. However, steric and directing effects from existing substituents can override this preference. The bromine at C6 is an electron-withdrawing group (deactivating) but an ortho-, para-director, which would favor substitution at C5 and C7.

Modern synthetic methods allow for functionalization at positions that are traditionally difficult to access. For example, directed C-H activation can achieve high regioselectivity. A directing group installed on the indole nitrogen can coordinate to a metal catalyst, delivering it to a specific nearby C-H bond. Furthermore, noncovalent interactions can be exploited to control regiochemistry. Studies have shown that an intramolecular hydrogen bond between a borylated nitrogen and an ortho C-H bond can create a "steric shield," blocking that position and directing a subsequent borylation reaction to a more remote site. nih.gov This principle could be applied to control the functionalization of this compound by modifying the N-H position with a suitable group.

Stereoselectivity, the control over the 3D arrangement of atoms, becomes critical when new chiral centers are formed. This is typically achieved using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, favoring the formation of one enantiomer or diastereomer over the other. nih.gov

Influence of Electronic and Steric Properties on Reactivity Profiles

The reactivity of this compound is a direct consequence of the electronic and steric properties of its constituent parts. francis-press.com

Steric Effects : Steric hindrance plays a major role in directing reactivity. rsc.orgnih.gov

The 2-(4-bromophenyl) group provides significant steric bulk around the C2 and C3 positions, potentially hindering the approach of reagents to the C3 position, which is normally the most reactive site for electrophilic attack.

The 6-bromo substituent provides steric hindrance at the C5 and C7 positions.

The interplay between steric and electronic effects determines the ultimate regioselectivity. For example, while the C7 position might be electronically favored for attack due to the directing effect of the 6-bromo group, the steric hindrance from the adjacent substituent could favor reaction at the less-hindered C5 position.

The geometry of the molecule, such as the dihedral angle between the indole ring and the 2-phenyl ring, is influenced by these steric and electronic factors and can, in turn, affect its reactivity and intermolecular interactions. nih.gov

| -NH- | C1 | Strongly electron-donating (+M), activating. | Can act as a directing group or be substituted. | Activates the entire ring, especially C3. beilstein-journals.org |

Exploration of Radical Mechanisms in Indole Functionalization

While many indole reactions are ionic, radical-based transformations offer complementary reactivity. These reactions typically involve single-electron transfer (SET) to or from the indole ring, generating a radical ion intermediate. nih.gov Such mechanisms can be initiated by chemical radical initiators, transition metals, or photoredox catalysts. nih.gov

For this compound, a photoredox catalyst excited by visible light could oxidize the indole to its radical cation. This highly reactive species could then be trapped by a nucleophile or participate in a radical-radical coupling reaction. This approach allows for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions. rsc.org

Another important radical pathway is atom-transfer radical cyclization (ATRC). In a hypothetical scenario, a radical could be generated elsewhere in a molecule attached to the indole nitrogen. This radical could then add to one of the double bonds in the indole core, followed by abstraction of an atom (like bromine) from a reagent to terminate the sequence, resulting in a complex polycyclic structure. nih.gov The presence of the two bromine atoms on this compound also opens the possibility for reactions that proceed via radical-mediated C-Br bond cleavage, although this is generally more difficult for aryl bromides than alkyl bromides.

Advanced Applications and Research Utility of 6 Bromo 2 4 Bromophenyl 1h Indole

Role as a Key Synthetic Building Block for Complex Organic Moleculesbiosynth.comcymitquimica.com

The chemical architecture of 6-Bromo-2-(4-bromophenyl)-1H-indole, characterized by the presence of two bromine atoms at specific positions on the indole (B1671886) and phenyl rings, makes it an exceptionally useful intermediate in organic synthesis. biosynth.com These bromine atoms serve as functional handles that can be readily transformed or coupled with other molecules, enabling the construction of intricate molecular frameworks.

The indole nucleus is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. nih.govnih.gov The presence of bromine atoms in this compound provides reactive sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to introduce a wide array of substituents and build more complex heterocyclic systems. For instance, the bromine atoms can be replaced with different functional groups to create a library of substituted indole derivatives, which can then be further elaborated into fused heterocyclic systems with potential biological activities. The reactivity of the indole nitrogen also allows for further functionalization, adding another layer of diversity to the accessible molecular space.

The synthesis of various indole derivatives often involves multi-step processes. For example, the synthesis of certain indole-2-carbonitriles can be achieved through cross-coupling reactions on a pre-functionalized indole core. nih.gov Similarly, the synthesis of other complex indoles can start from simpler building blocks like 6-bromo-1H-indole or 2-(4-bromophenyl)-1H-indole. nih.govcymitquimica.com

In the quest for new drugs and materials, the ability to rapidly generate a large number of diverse compounds is crucial. targetmol.com this compound serves as an excellent scaffold for this purpose. biosynth.com The two bromine atoms can be sequentially or simultaneously functionalized, leading to a combinatorial explosion of possible structures. This approach is highly valuable in the generation of compound libraries for high-throughput screening. By systematically varying the substituents at the bromine positions, researchers can explore a vast chemical space and identify compounds with desired properties, be it for medicinal applications or materials science. This strategy has been successfully employed in the synthesis of libraries of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core, a related heterocyclic system. researchgate.net

Contributions to Materials Science Researchbiosynth.comcymitquimica.com

The unique electronic and photophysical properties of the indole ring system make it an attractive component for the development of advanced organic materials. The strategic placement of bromine atoms in this compound allows for the tuning of these properties and the creation of novel materials with specific functionalities. biosynth.com

The dibrominated nature of this compound makes it a suitable monomer for polymerization reactions. Through cross-coupling polymerization techniques, this compound can be incorporated into the backbone of conjugated polymers. These polymers are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms can also serve as reactive sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The resulting materials can exhibit tailored electronic and optical characteristics, paving the way for the development of next-generation electronic devices.

Utility in Medicinal Chemistry Research as a Chemical Probe or Scaffoldbiosynth.comcymitquimica.comnih.govscbt.com

The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov this compound, with its reactive handles, provides a valuable starting point for the design and synthesis of new therapeutic agents and chemical probes to investigate biological processes. biosynth.comscbt.com

The ability to functionalize the this compound core allows for the systematic exploration of structure-activity relationships (SAR). biosynth.comscbt.com By introducing different substituents, medicinal chemists can optimize the binding affinity and selectivity of the resulting compounds for specific biological targets. nih.gov This approach is fundamental in the drug discovery process. For example, the indole nucleus is a key component of ligands for various receptors and enzymes. nih.govnih.gov By using this compound as a scaffold, researchers can design and synthesize novel compounds that modulate the activity of these targets, potentially leading to new treatments for a range of diseases. The versatility of the indole scaffold allows for the creation of diverse molecular decorations, enabling the development of a multitude of indole-based compounds for therapeutic purposes. nih.gov

Strategies for Late-Stage Derivatization of Biologically Relevant Frameworks

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid generation of a library of analogs from a common, complex intermediate, enabling efficient exploration of structure-activity relationships (SAR). The bromine atoms on this compound are particularly amenable to a variety of LSF reactions, making it a valuable building block for creating diverse molecular architectures.

The presence of two distinct bromo-substituents—one on the electron-rich indole core (C-6) and one on the phenyl ring (C-4')—offers opportunities for selective or sequential derivatization. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for the derivatization of such aryl bromides.

Key Late-Stage Derivatization Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6- and/or 4'-positions, significantly expanding the chemical space of the derivatives.

Sonogashira Coupling: This reaction, also palladium-catalyzed, couples the aryl bromide with a terminal alkyne. nih.gov It is instrumental in synthesizing extended π-conjugated systems, which are of interest in materials science and as fluorescent probes. The resulting alkynyl-indoles can undergo further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This is a crucial transformation in medicinal chemistry, as nitrogen-containing groups are prevalent in bioactive molecules.

Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene, providing a route to substituted styrenyl-indoles and related structures.

The differential reactivity of the C6-Br and C4'-Br bonds can potentially be exploited for selective functionalization. While specific studies on the selective derivatization of this compound are not extensively documented in publicly available literature, the principles of palladium-catalyzed cross-coupling suggest that factors such as the choice of catalyst, ligands, and reaction conditions could favor reaction at one site over the other.

A chemoenzymatic approach has also been highlighted as a modular platform for the late-stage diversification of bromoindoles. bldpharm.comrsc.org This strategy combines the selectivity of enzymatic reactions, such as halogenation, with the versatility of chemical cross-coupling reactions to build novel molecular frameworks. bldpharm.comrsc.org

Comprehensive Structure-Property Relationship Investigations in Halogenated Indoles

Influence of Bromine Substitution on Molecular Properties:

The introduction of bromine atoms influences several key molecular parameters:

Lipophilicity: Bromine is a lipophilic atom. The presence of two bromine atoms in this compound substantially increases its lipophilicity compared to the non-brominated parent compound, 2-phenyl-1H-indole. This can affect its solubility, membrane permeability, and binding to hydrophobic pockets in biological targets.

Steric Profile: The bromine atom is significantly larger than a hydrogen atom. Its presence introduces steric bulk that can influence the preferred conformation of the molecule, particularly the dihedral angle between the indole and phenyl rings. This conformational restriction can be critical for fitting into specific binding sites of proteins or enzymes.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity and specificity.

Research on related halogenated indole alkaloids has revealed that the position of the bromine substituent is critical for biological activity. For instance, in some series, a bromine atom at the C-5 or C-6 position of the indole ring leads to a marked improvement in potency for certain biological targets. The presence of halogen substituents is a known modulator of biological activity in numerous natural products and synthetic compounds.

Q & A

Q. What synthetic methodologies are effective for preparing 6-Bromo-2-(4-bromophenyl)-1H-indole?

Methodological Answer: While direct synthesis of this compound is not explicitly documented, analogous routes for brominated indoles involve:

- Copper-catalyzed cross-coupling : describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems. Adapting this method, the 4-bromophenyl group could be introduced via Suzuki-Miyaura coupling using a bromophenyl boronic acid derivative .

- Electrophilic substitution : Bromination of 2-(4-bromophenyl)-1H-indole at the 6-position using NBS (N-bromosuccinimide) in DMF or acetic acid (see for bromination protocols in similar indoles) .

- Table 1 : Comparison of Synthetic Approaches

| Method | Catalyst/Solvent | Yield | Key Reference |

|---|---|---|---|

| CuAAC | CuI, PEG-400/DMF | ~50% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF/H₂O | 40-60% | |

| Direct Bromination | NBS, DMF/AcOH | 30-50% |

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : Compare and NMR chemical shifts with structurally similar brominated indoles (e.g., reports δ 7.49 ppm for aromatic protons in 6-Bromo-2-(2,4,6-trimethoxyphenyl)-1H-indole). Integration ratios and coupling constants help confirm substitution patterns .

- X-ray Crystallography : Single-crystal analysis (e.g., ) resolves dihedral angles between the indole core and substituents. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 for reliability .

- Mass Spectrometry : HR-ESI-MS (e.g., m/z calcd for C₁₄H₁₀Br₂N: 367.9211; observed 367.9215) confirms molecular weight .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Replace CuI with Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki couplings, as in , to enhance cross-coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus PEG-400 () to improve solubility of brominated intermediates .

- Temperature Control : Gradual heating (e.g., 60–90°C) minimizes side reactions like dehalogenation. achieved 50% yield at 90°C .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Replicate Experiments : Repeat synthesis and characterization to rule out impurities (e.g., highlights impurities in indole derivatives via NMR multiplicity) .

- Complementary Techniques : Use NOESY or COSY NMR to confirm spatial proximity of protons. For crystal discrepancies, re-refine data with SHELXL ( ) or collect higher-resolution datasets .

- Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16) to identify misassignments .

Q. What strategies improve crystallization of this compound for X-ray analysis?

Methodological Answer:

- Solvent Gradients : Slow evaporation of ethyl acetate/hexane mixtures (70:30) promotes nucleation () .

- Temperature Ramps : Cool saturated solutions from 40°C to 4°C at 5°C/hr. achieved suitable crystals at 293 K .

- Additive Screening : Introduce trace DMF (≤5%) to enhance crystal packing, as in .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results in analogs of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., shows altered CB1 receptor affinity with naphthyl vs. bromophenyl groups). Use molecular docking (AutoDock Vina) to predict binding modes .

- Purity Verification : Re-purify compounds via flash chromatography () and confirm with HPLC (≥95% purity threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.